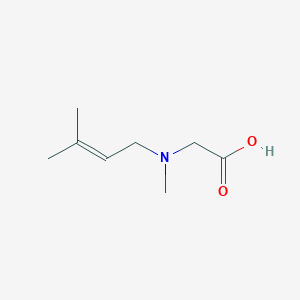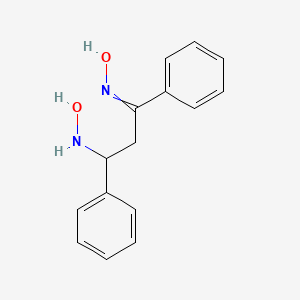![molecular formula C9H5N3O2 B14599761 [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one CAS No. 59851-79-5](/img/structure/B14599761.png)
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and naphthyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one can be achieved through various methods. One efficient approach involves the use of a modified Pictet-Spengler reaction, where the oxazole ring is directly functionalized at the C-4 position using Cu(TFA)2 as a catalyst . This method allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines, which can be further modified to obtain the desired naphthyridine ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-state reactions, such as those involving alumina-supported iodobenzene diacetate, has been explored for its eco-friendly and efficient nature .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in the solid state at room temperature under grinding conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[4,5-c]quinolines: These compounds share a similar fused ring system and exhibit comparable biological activities.
1,8-Naphthyridine derivatives: These compounds are structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one is unique due to its specific ring fusion and the presence of both oxazole and naphthyridine moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical modifications makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
59851-79-5 |
|---|---|
Formule moléculaire |
C9H5N3O2 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
3H-[1,3]oxazolo[4,5-c][1,8]naphthyridin-2-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-6-4-11-8-5(7(6)14-9)2-1-3-10-8/h1-4H,(H,12,13) |
Clé InChI |
TVMDFRGNWZVRDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CN=C2N=C1)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)




![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)






